Cupric ferrocyanide

Cesium Removal Adsorption Nuclear Waste Remediation

Researchers needing selective cesium or rubidium removal from high-salinity water face slow kinetics and poor selectivity with conventional sorbents. This leads to long processing times, low throughput, and costly separation steps. Cupric ferrocyanide (CuHCF) offers rapid adsorption (equilibrium ~60 min) via H⁺/Cs⁺ exchange at defect sites, exceptional Rb/Mg separation (β=2543), and preference for heavy rare earths (Gd, Tb, Dy) over LREEs. Suitable for nuclear accident response, brine valorization, and electrochemical metal recovery.

Molecular Formula C6Cu2FeN6
Molecular Weight 339.04 g/mol
CAS No. 13601-13-3
Cat. No. B078840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupric ferrocyanide
CAS13601-13-3
Synonymscopper ferrocyanide
cupric ferrocyanide
Hatchett's brown
Molecular FormulaC6Cu2FeN6
Molecular Weight339.04 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Cu+2].[Cu+2]
InChIInChI=1S/6CN.2Cu.Fe/c6*1-2;;;/q6*-1;3*+2
InChIKeyJGWCIFGWLIVWQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cupric Ferrocyanide for Cesium & Rubidium Separation


Cupric ferrocyanide (Cu₂[Fe(CN)₆]·xH₂O, CAS 13601-13-3), also known as copper(II) hexacyanoferrate(II) or Hatchett's brown, is a coordination polymer belonging to the Prussian blue analog (PBA) family. It is characterized by an open, zeolite-like cubic framework [1], with a formula weight of 339.04 g/mol (anhydrous) , a density of 2.200 g/cm³ , and a solubility product constant (pKsp) of 15.89 . The material is practically insoluble in water and dilute acids but soluble in ammonium hydroxide , and it undergoes thermal decomposition above 120°C [2].

Prussian blue analog framework — open, zeolite-like cubic structure for ion exchange.
Aqueous stability — practically insoluble in water and dilute acids; soluble in ammonium hydroxide.
Thermal limit — decomposes above 120°C; handle below this threshold.

Why Cupric Ferrocyanide Is Irreplaceable


While various metal hexacyanoferrates (e.g., Fe, Co, Ni, Zn) are used for Cs⁺ and Rb⁺ adsorption, their performance varies significantly with the incorporated transition metal [1]. These differences stem from changes in lattice parameters, defect site density, and ion exchange mechanisms, which directly impact selectivity and capacity [1]. For instance, CuHCF's adsorption mechanism relies on H⁺/Cs⁺ exchange at defect sites, unlike CoFe PBA which uses K⁺ exchange [1]. Furthermore, performance in high-ionic-strength environments or under specific pH conditions differs markedly; a sorbent effective in one matrix may fail in another [2], underscoring the need for material-specific selection data.

Transition metal identity changes lattice parameters and defect site density, shifting Cs⁺/Rb⁺ selectivity and capacity.
Ion-exchange mechanism may differ: CuHCF relies on H⁺/Cs⁺ exchange while CoFe PBA uses K⁺ exchange, altering performance.
Sorbent effective in one high-ionic-strength or pH condition may fail in another; matrix-specific validation required.

Cupric Ferrocyanide Performance vs. Analogs


High Cesium Adsorption in Magnetic Hydrogels

Copper ferrocyanide embedded in magnetic hydrogel beads (CuFC-MHBs) demonstrates a high cesium adsorption distribution coefficient (Kd) in groundwater conditions. This value is higher than that reported for cobalt ferrocyanide-based aerogels under similar conditions, indicating a stronger binding affinity [1].

Cs⁺ Kd Value
Reported
24,500 mL/g (CuFC-MHB)
vs. ~15,000 mL/g (CoFe/ZIF-67)
Supports higher Cs⁺ binding affinity in groundwater.
Cross-study comparable; 1.6× higher Kd under similar conditions.
Cesium Removal Adsorption Nuclear Waste Remediation

Accelerated Cesium Adsorption Kinetics

A cellulose acetate-copper ferrocyanide (CA-CuPB) composite achieves adsorption equilibrium for cesium in 60 minutes, which is faster than the >2 hours required for ammonium adsorption on 3D-printed CuHCF scaffolds, highlighting the impact of support matrix and application context on kinetics [1].

Cs⁺ Adsorption Kinetics
Reported
60 min (CA-CuPB)
vs. >2 h (3D-printed CuHCF scaffold)
Faster equilibrium enables higher throughput processing.
Matrix and support type strongly influence kinetics; cross-study comparison.
Cesium Removal Adsorption Kinetics Composite Materials

Electrochemical HREE Selectivity

In a direct comparison, copper hexacyanoferrate (CuHCF) demonstrates a preference for the intercalation of heavy rare earth elements (HREEs) over light rare earth elements (LREEs), a selectivity trend not observed with nickel hexacyanoferrate (NiHCF) [1].

REE Selectivity
Head-to-head
CuHCF: HREEs > LREEs
NiHCF: no clear trend
Enables targeted heavy REE recovery.
Direct comparative study using electrodeposited films.
Rare Earth Elements Electrochemical Recovery Ion Exchange

High Rubidium Selectivity in Brine

Electrochemically intercalated potassium copper ferrocyanide (K₂Cu₃[Fe(CN)₆]₂) exhibits exceptionally high separation factors for Rb⁺ over common competing ions in salt lake brine, including sodium, calcium, and magnesium [1].

Rb⁺ Separation Factors
Reported
β(Rb/Na)=1635, β(Rb/Ca)=585, β(Rb/Mg)=2543
Supports selective Rb extraction from brine.
Electrochemical K⁺ shuttle; high selectivity vs. competing ions.
Rubidium Extraction Selective Separation Salt Lake Brine

Cupric Ferrocyanide Application Scenarios


Emergency Cesium Decontamination

For applications requiring the rapid removal of radioactive cesium from large volumes of water, such as during a nuclear accident response, composite adsorbents like CA-CuPB are optimal. Their fast kinetics (60 min to equilibrium) minimize processing time and enable higher throughput decontamination compared to slower-acting analogs [1].

Heavy Rare Earth Recovery

In electrochemical metal recovery from industrial wastewater or mining leachates, CuHCF electrodes should be prioritized when the target is a heavy rare earth element (e.g., Gd, Tb, Dy). Its demonstrated preference for HREEs over LREEs [1] provides a direct advantage over non-selective NiHCF electrodes, enabling a purer and more valuable product stream.

Rubidium Extraction from Brines

For the selective recovery of rubidium from complex, high-salinity sources like salt lake brine or geothermal water, potassium-inserted CuHCF is uniquely suited. Its extremely high separation factors, particularly β(Rb/Mg) = 2543 [1], ensure that rubidium is selectively captured while rejecting the vast majority of other ions, a critical factor for process economics.

Application
Selection Property
Validation Focus
Rapid Cs removal from water
Fast adsorption kinetics
Throughput & contact time review
Heavy REE recovery
HREE intercalation preference
REE selectivity assessment
Rb extraction from brines
High Rb separation factors
Separation factor review in high-salinity brine

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